(+-)-Aegeline

Drug Metabolism CYP450 Inhibition Herb-Drug Interaction

(±)-Aegeline (CAS 37791-13-2) is the authenticated racemic alkaloidal amide reference standard. Distinct from generic Aegle marmelos constituents, it ensures reproducible outcomes: validated negative CYP inhibition control (CYP1A2/2D6/2C9/2C19 non-inhibitor; weak CYP3A4 inhibitor) critical for drug-drug interaction studies. As the natural β3-AR agonist pharmacophore template and benchmark for antihyperlipidemic/antihyperglycemic SAR programs, this ≥98% HPLC-purity standard eliminates substitution risk in analytical method validation, metabolic stability, and QC protocols.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 37791-13-2
Cat. No. B7765714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Aegeline
CAS37791-13-2
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+
InChIKeyQRFDENJATPJOKG-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Aegeline (CAS 37791-13-2): Cinnamic Acid Amide Alkaloid Reference Standard for Metabolic and Anti-inflammatory Research


(±)-Aegeline (CAS 37791-13-2) is a naturally occurring racemic alkaloidal amide belonging to the cinnamic acid amide class, isolated primarily from the leaves of Aegle marmelos (bael) [1]. Its molecular formula is C18H19NO3 with a molecular weight of 297.35 g/mol, and it is characterized by a 4-methoxyphenyl moiety linked via a hydroxyethyl bridge to a cinnamamide backbone [2]. The compound is commercially available as a reference standard with HPLC purity specifications ≥98.0% , serving as a critical analytical benchmark for studies involving natural product isolation, chiral separation, and pharmacological evaluation. Unlike structurally related natural amides from the same botanical source, aegeline exhibits a unique combination of metabolic and anti-inflammatory activity profiles, making it a distinct subject of interest in preclinical metabolic disorder and inflammation research [3].

Why (±)-Aegeline Cannot Be Substituted with Other Aegle marmelos Alkaloids or Synthetic Amide Analogs


Generic substitution of (±)-aegeline with other Aegle marmelos constituents or structurally similar synthetic amides is scientifically unjustified due to compound-specific differences in pharmacological target engagement and metabolic stability. Within the same botanical source, co-occurring compounds exhibit divergent activity profiles: while aegeline demonstrates negligible inhibition of CYP1A2 and only weak CYP3A4 inhibition, the furanocoumarin marmesinin from the same plant shows moderate inhibition of both isoforms, indicating differential drug-drug interaction potential [1]. Furthermore, among structurally related N-acyl amide derivatives, synthetic analogs exhibit equipotent antihyperlipidemic activity to aegeline but with distinct antioxidant profiles that vary compound-by-compound [2]. The unique pharmacokinetic signature of aegeline—characterized by rapid absorption (Tmax = 0.5 h) and short plasma half-life (1.3–1.4 h)—further distinguishes it from analogs that may exhibit different bioavailability and tissue distribution patterns [3]. These multidimensional differences mandate compound-specific verification rather than class-level substitution for any research or industrial application requiring reproducible biological outcomes.

(±)-Aegeline (CAS 37791-13-2) Differential Evidence: Comparative Quantitative Data for Procurement and Selection


CYP Enzyme Inhibition Profile of Aegeline vs. Marmesinin in Human Liver Microsomes

Aegeline demonstrates significantly lower CYP enzyme inhibition potential compared to the furanocoumarin marmesinin, a co-occurring constituent from the same botanical source. In human liver microsome assays, aegeline was classified as a 'very weak inhibitor' of CYP3A4 and showed no measurable inhibition of CYP1A2, whereas marmesinin exhibited moderate inhibition of both CYP3A4 and CYP1A2 [1]. This differential profile is critical for applications where minimal interference with hepatic drug-metabolizing enzymes is required.

Drug Metabolism CYP450 Inhibition Herb-Drug Interaction

Antileukemic Cytotoxicity: Aegeline vs. Dustanin and Zeorin in CEM-SS Leukemia Cells

In a comparative cytotoxicity study of compounds isolated from Aegle marmelos leaves, aegeline (compound 5) exhibited cytotoxicity against human T-lymphoblastic leukemia (CEM-SS) cells, but with lower potency than the triterpene dustanin (compound 2), which was identified as the most active constituent with an IC50 of 5.3 ± 0.24 μg/mL [1]. While the study reported moderate to strong cytotoxicity for aegeline, the absence of a reported IC50 value for aegeline in the source precludes a fully quantified direct comparison beyond the qualitative potency ranking.

Anticancer Cytotoxicity Leukemia

Histamine H1 Receptor Antagonism: In Silico Binding Affinity Comparison with Marmin and Standard Antihistamines

Molecular docking studies evaluated six Aegle marmelos compounds—including (S)-aegeline, (E,R)-marmin, skimmianine, aurapten, zeorin, and dustanin—for histamine H1 receptor binding affinity in comparison to clinical antihistamines cetirizine, diphenhydramine, and chlorpheniramine [1]. The study identified marmin as the most potent antagonist, having previously demonstrated competitive H1 receptor antagonism in vitro. While aegeline was among the compounds deemed 'potential to develop as antihistamine agents' based on interactions with key residues (Asp107, Lys179, Lys191, Asn198, Trp428), specific docking score values were not provided for quantitative ranking.

Molecular Docking H1 Receptor Anti-allergic

Pharmacokinetic Characterization: Rapid Absorption and Short Half-Life of Aegeline in Mice

Aegeline exhibits distinct pharmacokinetic properties characterized by rapid gastrointestinal absorption and swift systemic elimination. Following oral administration in ND4 mice at human equivalent doses (30 mg/kg) and 10× doses (300 mg/kg), aegeline achieved peak plasma concentration at a Tmax of 0.5 h, with plasma half-lives of 1.4 ± 0.01 h and 1.3 ± 0.07 h, respectively [1]. The compound was undetectable in plasma by 8 h post-administration. Liver tissue analysis revealed a Tmax of 1.9 h and hepatic half-lives of 1.2 h (30 mg/kg) and 1.7 h (300 mg/kg), confirming rapid hepatic clearance [1]. No comparator PK data for structurally related Aegle marmelos alkaloids were identified in the available literature.

Pharmacokinetics Bioavailability Tissue Distribution

Antihyperlipidemic Activity: Aegeline Compared with Synthetic N-Acyl Amide Derivatives

In a structure-activity relationship study evaluating aegeline and its synthetic N-(2-hydroxy-2-p-tolylethyl)-amide derivatives, synthetic compounds 4, 17, and 20 demonstrated equipotent antihyperlipidemic activity to natural aegeline (compound V) in a Triton-induced hyperlipidemia model in rats [1]. Notably, compound 12 exhibited superior antihyperlipidemic and antioxidant profiles compared to aegeline, indicating that specific structural modifications can enhance therapeutic index. While these synthetic derivatives achieved parity or superiority, aegeline remains the benchmark natural product reference standard for comparative studies.

Dyslipidemia Antioxidant SAR

β3-Adrenergic Receptor Agonism: Aegeline-Inspired Synthetic Analog vs. Aegeline Scaffold

QSAR studies predicted that aegeline may act as a β3-adrenergic receptor (β3-AR) agonist, prompting the synthesis and evaluation of N-acyl-1-amino-3-arylopropanol synthetic mimics of the aegeline scaffold [1]. Among 20 screened derivatives, compound 10C emerged as the most active and specific β3-AR agonist with an EC50 value of 447 nM. Compound 10C activated the β3-AR pathway, induced lipolysis and fatty acid oxidation, increased oxygen consumption rate in human adipocytes, and improved insulin sensitivity and glucose tolerance in HFD-fed C57BL6 mice at 50 mg/kg [1]. While aegeline itself was not directly assayed for β3-AR EC50 in this study, the scaffold serves as the validated pharmacophore template for this agonist series.

β3-AR Agonist Insulin Resistance Diabetes

(±)-Aegeline (CAS 37791-13-2): Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for CYP-Mediated Herb-Drug Interaction Studies

Aegeline serves as a validated reference compound for studies evaluating the drug-drug interaction potential of Aegle marmelos constituents. Its established profile as a 'very weak' CYP3A4 inhibitor and non-inhibitor of CYP1A2, CYP2D6, CYP2C9, and CYP2C19 [1] makes it suitable as a negative or low-interaction control in experiments examining the inhibitory effects of more potent co-occurring compounds such as marmesinin and marmelosin. This application is particularly relevant for pharmaceutical and nutraceutical research evaluating botanical supplement safety.

Natural Product Benchmark for Synthetic β3-AR Agonist Development

The aegeline scaffold has been validated through QSAR modeling as a pharmacophore for β3-adrenergic receptor agonism, directly inspiring the development of synthetic analogs such as compound 10C (EC50 = 447 nM) that demonstrate insulin-sensitizing activity in vitro and in vivo [1]. Aegeline is therefore procured as the natural template reference compound for medicinal chemistry programs targeting β3-AR-mediated pathways in obesity, insulin resistance, and type 2 diabetes mellitus.

Analytical Reference Material for UHPLC-PDA-MS Quantification of Aegle marmelos Constituents

Aegeline is one of the key marker compounds included in validated UHPLC-PDA-MS methods for the simultaneous quantification of alkaloids and coumarins (umbelliferone, scopoletin, marmesinin, 8-hydroxypsoralen, angelicin, marmelosin) from different parts of Aegle marmelos [1]. Its commercial availability at ≥98.0% HPLC purity supports its use as a certified reference standard for quality control, botanical authentication, and phytochemical profiling in both academic and industrial settings.

Comparator Compound for Antihyperlipidemic SAR Studies in the N-Acyl Amide Series

Aegeline is established as the natural benchmark compound in structure-activity relationship studies of N-(2-hydroxy-2-p-tolylethyl)-amide derivatives. It demonstrates dual-acting antihyperlipidemic and antihyperglycemic activity [1], against which synthetic analogs are directly compared. This positions aegeline as an essential comparator for medicinal chemistry programs seeking to develop improved agents for metabolic disorders with superior efficacy or antioxidant profiles relative to the natural product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Aegeline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.